

# Comprehensive Spectral Analysis Guide: 2,3-Dihydroxy-4-methylbenzoic Acid

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## Compound of Interest

Compound Name: 2,3-Dihydroxy-4-methylbenzoic acid

CAS No.: 3929-89-3

Cat. No.: B3052194

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## Executive Summary & Chemical Context[1][2][3][4][5][6][7]

**2,3-Dihydroxy-4-methylbenzoic acid** (also known as 4-methylpyrocatechuic acid) is a critical intermediate in the biosynthesis of siderophores and antibiotic metabolites in various bacterial and fungal species (e.g., *Pseudomonas*, *Penicillium*). Its structural integrity is defined by a tetrasubstituted benzene ring featuring a carboxylic acid moiety, two vicinal hydroxyl groups (catechol motif), and a methyl group.

For researchers in drug development and natural product isolation, accurate identification of this compound relies on distinguishing it from its isomers (e.g., 2,4-dihydroxy- or 3,4-dihydroxy-derivatives). This guide provides a definitive spectral fingerprint and the mechanistic logic required for structural confirmation.

## Chemical Identity

Property	Detail
IUPAC Name	2,3-Dihydroxy-4-methylbenzoic acid
Common Synonyms	4-Methylpyrocatechuic acid; 4-Methylcatechol-1-carboxylic acid
Molecular Formula	C H O
Molecular Weight	168.15 g/mol
Key Functional Groups	Carboxylic acid (C1), Vicinal Diol (C2, C3), Methyl (C4)

## Experimental Protocols for Spectral Acquisition

To ensure reproducibility and high-fidelity data, the following sample preparation protocols are recommended.

### Nuclear Magnetic Resonance (NMR)

- Solvent Selection: DMSO-d

is the preferred solvent. The vicinal hydroxyl groups and carboxylic acid are exchangeable protons that can be observed as broad singlets in dry DMSO-d

, providing crucial structural information often lost in Methanol-d

(MeOD).

- Concentration: Prepare a 10–15 mg/mL solution for

<sup>1</sup>H NMR and >30 mg/mL for

<sup>13</sup>C NMR to ensure adequate signal-to-noise ratio for quaternary carbons.

- Reference: Calibrate to residual DMSO pentet at

2.50 ppm (

H) and

39.5 ppm (

C).

## Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode ( ) is superior due to the acidic nature of the phenolic and carboxylic protons.
- Sample Prep: Dissolve in HPLC-grade Methanol/Water (50:50) with 0.1% Formic acid (for positive mode) or 5 mM Ammonium Acetate (for negative mode).
- Direct Infusion: Flow rate 5–10 L/min.

## Infrared Spectroscopy (IR)

- Method: Attenuated Total Reflectance (ATR) on neat solid is preferred over KBr pellets to avoid moisture interference with the hydroxyl region.
- Scan Parameters: 4000–400 cm<sup>-1</sup>, 32 scans, 4 cm resolution.

## Spectral Data Analysis & Elucidation

### Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation pattern indicative of the benzoic acid backbone.

- Molecular Ion:

- ESI(-):  
  
167.03  
  
(Base Peak)
- ESI(+):  
  
169.05
- Fragmentation Pathway (MS/MS of  
  
167):
  - Decarboxylation: Loss of CO  
  
(44 Da) is the primary pathway, yielding the ion at  
  
123 (corresponding to the deprotonated 3-methylcatechol species).
  - Water Loss: Minor loss of H  
  
O (18 Da) from the ortho-hydroxyl/acid interaction may be observed (  
  
149).

## Infrared Spectroscopy (IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of salicylic acid derivatives.

Frequency (cm )	Assignment	Structural Insight
3200–3500	O-H Stretch (Broad)	Overlapping stretches from phenolic OH and carboxylic OH.
2800–3000	C-H Stretch (Aliphatic)	C-H stretches of the C4-Methyl group.
1650–1680	C=O Stretch (Acid)	Diagnostic: Shifted to lower frequency (normally ~1700) due to strong intramolecular H-bonding between C2-OH and C1-COOH.
1580, 1450	C=C Stretch (Ar)	Characteristic aromatic ring skeletal vibrations.

## Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive regiochemical assignment. The key to distinguishing the 4-methyl isomer from others is the coupling pattern of the aromatic protons.

### H NMR (400 MHz, DMSO-d

- )
- 2.18 ppm (3H, s): Methyl group at C4.
  - 6.65 ppm (1H, d, J = 8.2 Hz): H-5 proton. It is shielded relative to H-6 due to the ortho electron-donating hydroxyl at C3 and the methyl group at C4.
  - 7.25 ppm (1H, d, J = 8.2 Hz): H-6 proton. Deshielded by the ortho carboxylic acid group.
  - 9.0–12.0 ppm (Broad): Exchangeable protons (2 Ar-OH, 1 COOH).

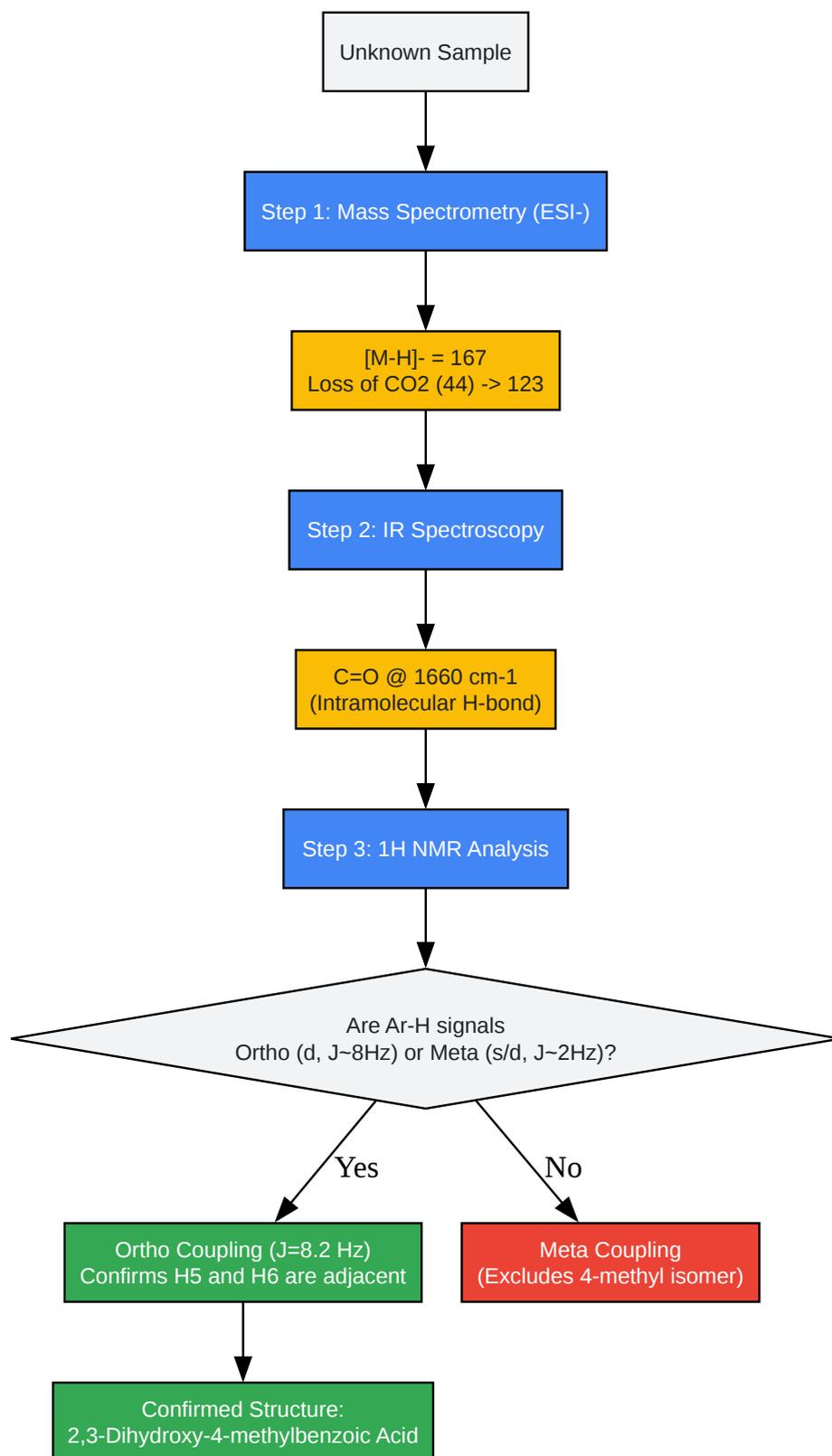
Interpretation: The presence of two aromatic protons with an ortho coupling constant (~8 Hz) confirms they are adjacent (positions 5 and 6). This rules out 2,3-dihydroxy-5-methylbenzoic acid (which would show meta coupling) or 2,3-dihydroxy-6-methylbenzoic acid.

## C NMR (100 MHz, DMSO-d

Shift ( , ppm)	Type	Assignment	Reasoning
172.1	C	C-COOH	Carbonyl carbon, typical for benzoic acids.
149.5	C	C-2	Deshielded by direct attachment to Oxygen (OH).
145.2	C	C-3	Deshielded by direct attachment to Oxygen (OH).
130.8	C	C-4	Quaternary carbon bearing the methyl group.
119.5	CH	C-6	Ortho to carboxylic acid.
118.2	CH	C-5	Ortho to methyl, meta to acid.
112.5	C	C-1	Ipsso carbon attached to COOH (shielded by ortho OH).
15.8	CH	Ar-CH	Methyl carbon.

## Structural Elucidation Workflow

The following logic flow illustrates how to combine these spectral techniques to unambiguously confirm the structure.

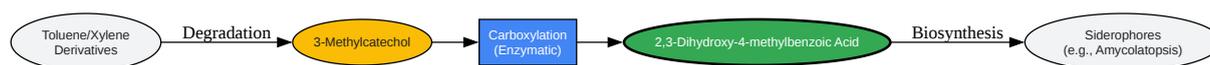


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Figure 1: Logic flow for the structural confirmation of **2,3-dihydroxy-4-methylbenzoic acid**, emphasizing the critical role of NMR coupling constants in distinguishing regiochemistry.

## Biosynthetic Context & Relevance

Understanding the origin of this metabolite aids in its identification in complex matrices (e.g., fermentation broths). It is often formed via the carboxylation of 3-methylcatechol or the degradation of methyl-substituted aromatics.



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Figure 2: Simplified biosynthetic pathway showing the metabolic position of **2,3-dihydroxy-4-methylbenzoic acid** as a bridge between aromatic degradation and secondary metabolite synthesis.

## References

- Chemical Identity & Properties
  - National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19967, **2,3-Dihydroxy-4-methylbenzoic acid**. Retrieved from [[Link](#)]
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  - Ding, W., et al. (2018). "Heterologous pathway assembly reveals molecular steps of fungal terreic acid biosynthesis." Scientific Reports.
  - Pieper, D. H., et al. (2004).<sup>[1][2]</sup> Bacterial Degradation of DNT and TNT Mixtures. Final Technical Report. (Contains NMR analysis of related methyl-nitro-catechol/benzoate

derivatives). Retrieved from [[Link](#)]

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